

role of 2-Methyl-2H-indazol-3-amine as a chemical intermediate

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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-3-amine

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An In-Depth Technical Guide to **2-Methyl-2H-indazol-3-amine** as a Core Chemical Intermediate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."^[1] This rigid, bicyclic aromatic system, with its two nitrogen atoms, provides an ideal framework for interacting with a multitude of biological targets through hydrogen bonding and other non-covalent interactions.^{[1][2]} Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.^[1] The indazole core is a cornerstone of numerous marketed drugs, such as the multi-targeted tyrosine kinase inhibitors Pazopanib and Axitinib, underscoring its significance in the development of targeted therapies.^{[1][3]}

Within this critical class of compounds, **2-Methyl-2H-indazol-3-amine** emerges as a particularly valuable chemical intermediate. The methylation at the N2 position locks the molecule into the 2H-tautomeric form, which can be crucial for achieving the desired biological activity in the final drug substance.^[1] This guide provides a comprehensive technical overview of **2-Methyl-2H-indazol-3-amine**, from its synthesis and chemical properties to its pivotal role in the production of high-value pharmaceuticals.

Core Characteristics of 2-Methyl-2H-indazol-3-amine

2-Methyl-2H-indazol-3-amine is a solid organic compound that serves as a key building block in complex organic synthesis. Its structure features a bicyclic indazole core with a methyl group fixed at the N2 position and an amine group at the C3 position. This specific arrangement of functional groups makes it a versatile precursor for constructing more elaborate molecules.

Physicochemical and Safety Data Summary

A clear understanding of the compound's properties is essential for its safe handling, storage, and application in synthesis.

Property	Value	Source(s)
IUPAC Name	2-methyl-2H-indazol-3-amine	--INVALID-LINK--[4]
CAS Number	97990-19-7	--INVALID-LINK--[5]
Molecular Formula	C ₈ H ₉ N ₃	--INVALID-LINK--[4]
Molecular Weight	147.18 g/mol	--INVALID-LINK--[4]
Physical Form	Solid	--INVALID-LINK--[5]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	--INVALID-LINK--[5]
Hazard Pictogram	GHS07 (Harmful/Irritant)	--INVALID-LINK--[5]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)	--INVALID-LINK--[5]
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362	--INVALID-LINK--[5]

Synthesis of 2-Substituted-2H-Indazoles: A Methodological Overview

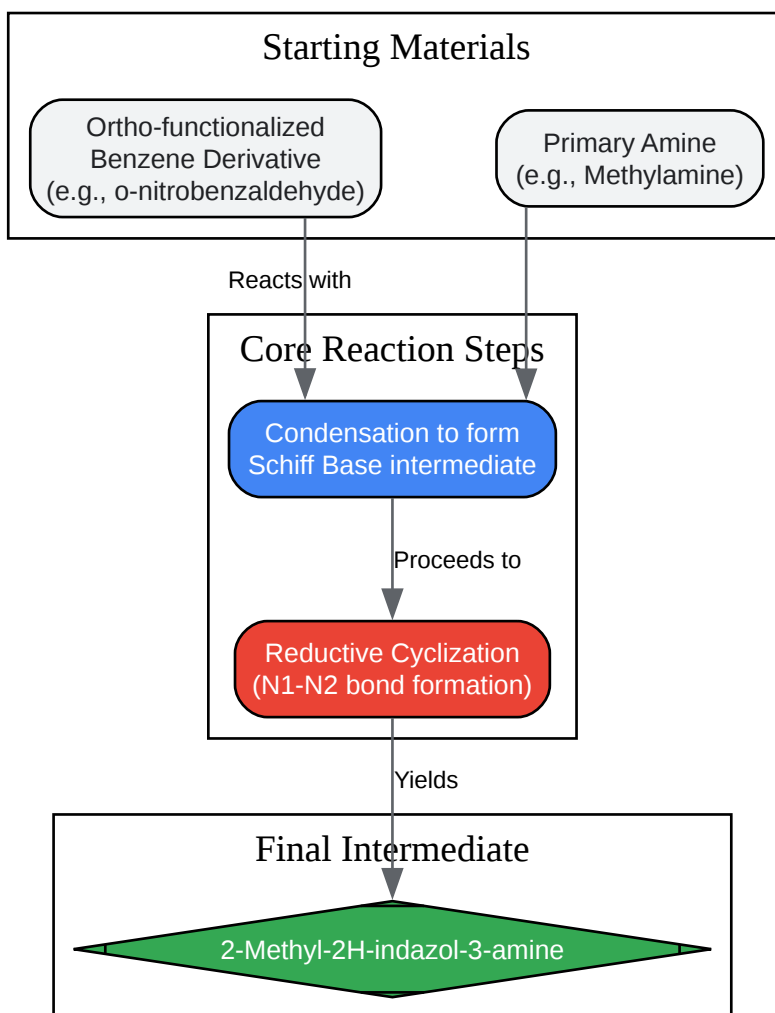
The synthesis of 2-substituted-2H-indazoles is a well-explored area of organic chemistry, driven by the prevalence of this moiety in pharmaceuticals.^[6] The primary challenge often lies in achieving regioselectivity, as direct alkylation of the parent indazole can lead to a mixture of N1 and N2 isomers.^[7] However, various strategies have been developed to favor the formation of the desired 2H-indazole.

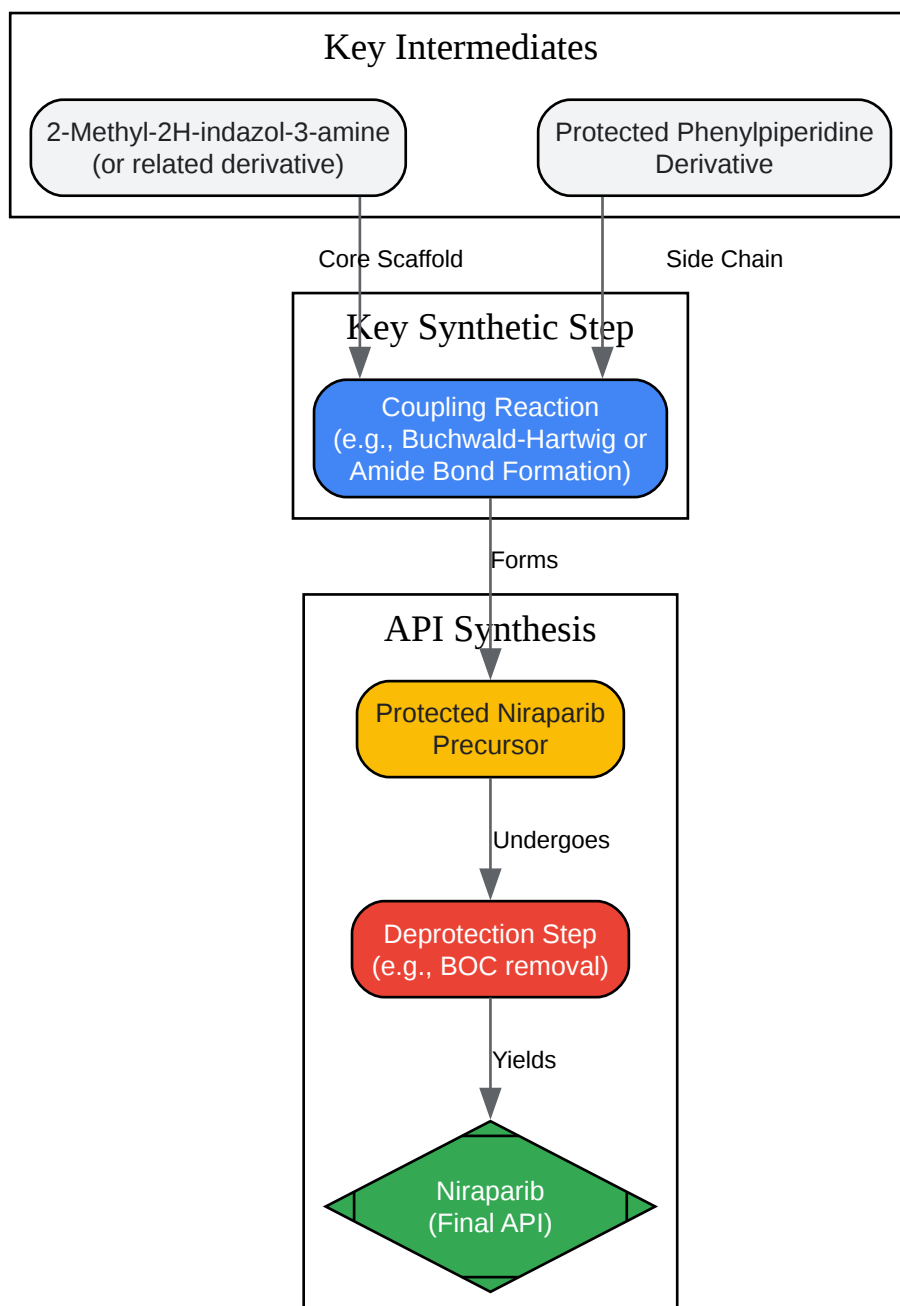
Common synthetic strategies include:

- Copper-catalyzed three-component reactions: This approach often involves the reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide to construct the indazole ring in a single pot.^{[2][6]}
- Reductive cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization, promoted by reagents like tri-n-butylphosphine, to yield 2H-indazoles.^[6]
- Palladium-catalyzed intramolecular amination: This powerful method allows for the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.^[7]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, conceptual workflow for the synthesis of a 2-substituted-2H-indazole, highlighting the key bond formations.





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